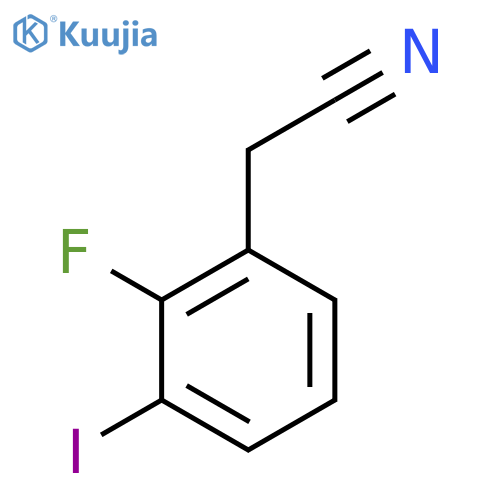

Cas no 1261648-07-0 (2'-Fluoro-3'-iodophenylacetonitrile)

2'-Fluoro-3'-iodophenylacetonitrile 化学的及び物理的性質

名前と識別子

-

- MFCD18396998

- 2'-Fluoro-3'-iodophenylacetonitrile

- 1261648-07-0

- 2-(2-Fluoro-3-iodophenyl)acetonitrile

-

- インチ: 1S/C8H5FIN/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3H,4H2

- InChIKey: JQNLLNSUUAPDSP-UHFFFAOYSA-N

- ほほえんだ: IC1=CC=CC(CC#N)=C1F

計算された属性

- せいみつぶんしりょう: 260.94507g/mol

- どういたいしつりょう: 260.94507g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

2'-Fluoro-3'-iodophenylacetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB599336-5g |

2'-Fluoro-3'-iodophenylacetonitrile; . |

1261648-07-0 | 5g |

€1962.40 | 2024-07-19 | ||

| abcr | AB599336-1g |

2'-Fluoro-3'-iodophenylacetonitrile; . |

1261648-07-0 | 1g |

€680.80 | 2024-07-19 |

2'-Fluoro-3'-iodophenylacetonitrile 関連文献

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591

-

Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735

-

Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

2'-Fluoro-3'-iodophenylacetonitrileに関する追加情報

2'-Fluoro-3'-iodophenylacetonitrile: A Comprehensive Overview

The compound with CAS No. 1261648-07-0, commonly referred to as 2'-Fluoro-3'-iodophenylacetonitrile, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and drug discovery. This compound is characterized by its unique structure, which includes a phenyl ring substituted with fluorine and iodine atoms, along with an acetonitrile group. The combination of these functional groups makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.

Recent advancements in synthetic chemistry have highlighted the importance of 2'-Fluoro-3'-iodophenylacetonitrile as a versatile intermediate. Its ability to undergo various transformations, such as nucleophilic substitutions and cross-coupling reactions, has made it a cornerstone in the construction of bioactive compounds. For instance, researchers have successfully utilized this compound to synthesize novel analogs of known drugs, demonstrating its potential in drug development pipelines.

The physical and chemical properties of 2'-Fluoro-3'-iodophenylacetonitrile are well-documented, with studies focusing on its stability, solubility, and reactivity under different conditions. Its high iodine content contributes to its reactivity in coupling reactions, while the fluorine substituent enhances its electronic properties, making it suitable for a wide range of applications. Recent studies have also explored its behavior under photochemical conditions, revealing new avenues for its use in light-mediated synthesis.

In terms of synthesis, 2'-Fluoro-3'-iodophenylacetonitrile can be prepared through a variety of methods, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These methods have been optimized to improve yield and selectivity, ensuring that the compound can be produced efficiently on both laboratory and industrial scales. The development of greener synthesis routes has also been a focus of recent research, aligning with global efforts to promote sustainable chemistry practices.

The applications of 2'-Fluoro-3'-iodophenylacetonitrile are vast and continually expanding. In the pharmaceutical sector, it serves as a key intermediate in the synthesis of anti-cancer agents, anti-inflammatory drugs, and neuroprotective compounds. Its role in agrochemicals is equally significant, with researchers leveraging its properties to develop new generations of pesticides and herbicides that are both effective and environmentally friendly.

Moreover, the compound has found niche applications in materials science, where it is used as a precursor for advanced materials such as polymers and nanoparticles. Its ability to undergo controlled polymerization under specific conditions has opened up new possibilities in the development of functional materials for electronics and biomedical devices.

In conclusion, 2'-Fluoro-3'-iodophenylacetonitrile (CAS No. 1261648-07-0) is a multifaceted compound that continues to play a pivotal role in modern chemistry. With ongoing research uncovering new synthetic pathways and application areas, this compound is poised to remain at the forefront of chemical innovation for years to come.

1261648-07-0 (2'-Fluoro-3'-iodophenylacetonitrile) 関連製品

- 1805136-96-2(2-Amino-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde)

- 851802-08-9(1-cyclopentanecarbonyl-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 2228691-37-8(3-amino-3-(2-chloro-6-methylphenyl)cyclobutan-1-ol)

- 1806750-66-2(5-(Fluoromethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-6-carboxylic acid)

- 2005583-77-5(4-Thiomorpholinecarboxylic acid, 3-(2-oxo-3-butyn-1-yl)-, 1,1-dimethylethyl ester)

- 332157-35-4(3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (3-iodo-phenyl)-amide)

- 957042-59-0((E)-N'-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide)

- 1592405-08-7(1-Propanone, 1-cyclobutyl-2-methyl-2-(methylamino)-)

- 116763-69-0((2-aminoethyl)bis(2-methoxyethyl)amine)

- 2227726-36-3((2S)-4-(5-bromofuran-2-yl)butan-2-amine)